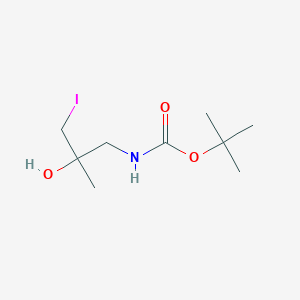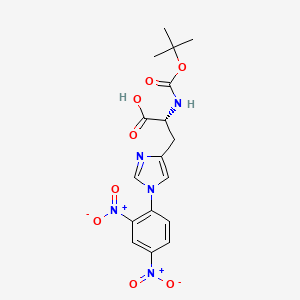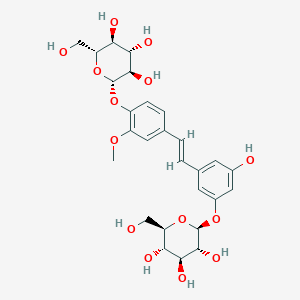
Gnetifolin K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gnetifolin K is a novel stilbene diglucoside derived from the plant Gnetum parvifolium. It is known for its potential neuroprotective activity and is primarily used in the study of DNA damage . Stilbenes, including this compound, are naturally occurring compounds with valuable properties such as antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .
Vorbereitungsmethoden
The preparation of Gnetifolin K involves the extraction from Gnetum parvifolium. The compound is typically isolated using a combination of centrifugal partition chromatography and preparative high-performance liquid chromatography (HPLC)
Analyse Chemischer Reaktionen
Gnetifolin K, like other stilbenes, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Gnetifolin K has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of stilbenes and their derivatives.
Biology: This compound is studied for its potential neuroprotective effects and its role in DNA damage repair.
Wirkmechanismus
The mechanism of action of Gnetifolin K involves its interaction with molecular targets and pathways related to oxidative stress and DNA damage. The compound’s neuroprotective activity is attributed to its ability to scavenge free radicals and reduce oxidative stress, thereby protecting neurons from damage . The specific molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Gnetifolin K is unique among stilbenes due to its specific structure and glycosylation pattern. Similar compounds include:
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Piceatannol: Another stilbene with similar biological activities.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and potency. This compound stands out due to its potential neuroprotective activity and its specific glycosylation, which may influence its biological activity and solubility.
Eigenschaften
Molekularformel |
C27H34O14 |
|---|---|
Molekulargewicht |
582.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O14/c1-37-17-8-12(4-5-16(17)39-27-25(36)23(34)21(32)19(11-29)41-27)2-3-13-6-14(30)9-15(7-13)38-26-24(35)22(33)20(31)18(10-28)40-26/h2-9,18-36H,10-11H2,1H3/b3-2+/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
SKQIOEZYEYGYEH-KFPNGALKSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)
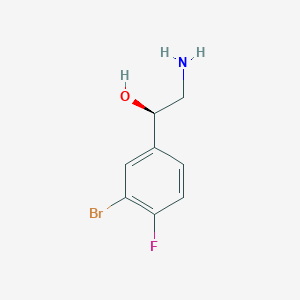
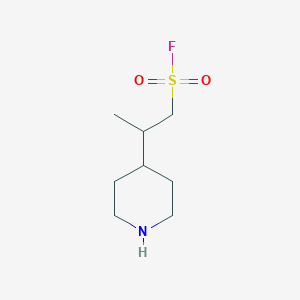
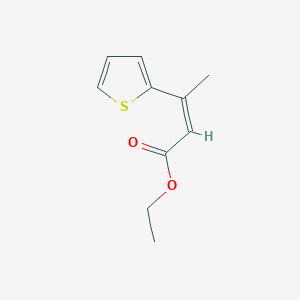
![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
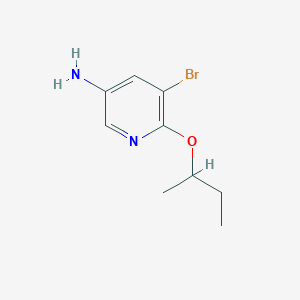
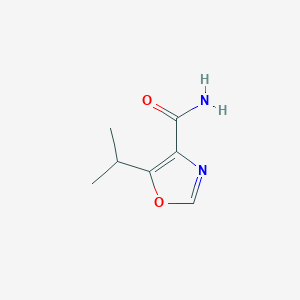
![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
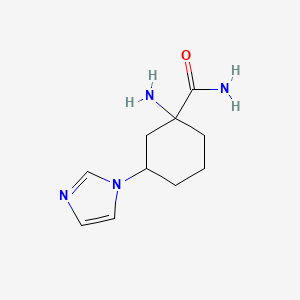
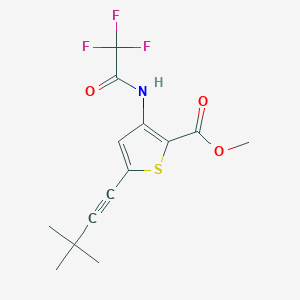
![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
